molecular formula C15H15NO B6245727 3-[(naphthalen-1-yl)methyl]pyrrolidin-2-one CAS No. 1912719-44-8

3-[(naphthalen-1-yl)methyl]pyrrolidin-2-one

Cat. No.: B6245727
CAS No.: 1912719-44-8
M. Wt: 225.3
InChI Key:
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Description

3-[(naphthalen-1-yl)methyl]pyrrolidin-2-one is an organic compound with the molecular formula C15H15NO It is a pyrrolidinone derivative, characterized by a naphthylmethyl group attached to the nitrogen atom of the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(naphthalen-1-yl)methyl]pyrrolidin-2-one typically involves the reaction of naphthalen-1-ylmethanol with pyrrolidin-2-one under acidic or basic conditions. One common method includes the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(naphthalen-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthylmethyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The naphthylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethyl ketones, while reduction can produce naphthylmethyl alcohols.

Scientific Research Applications

3-[(naphthalen-1-yl)methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(naphthalen-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the naphthylmethyl group.

    Naphthalen-1-ylmethanol: Lacks the pyrrolidinone ring structure.

    Naphthylmethyl ketones: Compounds with a ketone functional group instead of the pyrrolidinone ring.

Uniqueness

3-[(naphthalen-1-yl)methyl]pyrrolidin-2-one is unique due to the presence of both the naphthylmethyl group and the pyrrolidinone ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1912719-44-8

Molecular Formula

C15H15NO

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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